molecular formula C20H19ClFN3O3S B2828966 3-chloro-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-fluorobenzenesulfonamide CAS No. 1448133-88-7

3-chloro-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-fluorobenzenesulfonamide

Cat. No. B2828966
CAS RN: 1448133-88-7
M. Wt: 435.9
InChI Key: XMPAGZDXMYRDSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C20H19ClFN3O3S and its molecular weight is 435.9. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-fluorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-fluorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

COX-2 Inhibition and Anti-Inflammatory Properties

A study focused on the synthesis of benzenesulfonamide derivatives, such as 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, revealed their potential as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. These derivatives, including compounds like JTE-522, have been shown to possess anti-inflammatory properties and are being investigated for the treatment of conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Carbonic Anhydrase Inhibition

Sulfonamide derivatives, including those related to the benzenesulfonamide family, have been reported to strongly inhibit human carbonic anhydrases. This property is significant in developing therapeutic agents for various conditions, as carbonic anhydrases are involved in many physiological processes (Sapegin et al., 2018).

Pharmaceutical Research and Development

Compounds like AND-1184, which are structurally similar to benzenesulfonamides, have been investigated for their potential as active pharmaceutical ingredients (APIs) in the treatment of dementia. The structural and dynamic properties of these compounds have been characterized using techniques such as X-ray crystallography and solid-state NMR (Pawlak et al., 2021).

Anticancer Applications

Research on mixed-ligand copper(II)-sulfonamide complexes has demonstrated that sulfonamide derivatives can bind to DNA and exhibit anticancer activity. These compounds have shown efficacy in inducing apoptosis in tumor cells and possess potential for development as cancer therapeutics (González-Álvarez et al., 2013).

Antibacterial Properties

N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides have been identified as potent antibacterial agents. These compounds, synthesized through a reaction of naphthalen-1-amine with 4-methylbenzenesulfonyl chloride, have shown significant antibacterial activity against various bacterial strains (Abbasi et al., 2015).

properties

IUPAC Name

3-chloro-N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN3O3S/c21-17-11-14(9-10-18(17)22)29(27,28)23-12-19-15-7-3-4-8-16(15)20(26)25(24-19)13-5-1-2-6-13/h3-4,7-11,13,23H,1-2,5-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPAGZDXMYRDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNS(=O)(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-fluorobenzenesulfonamide

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